molecular formula C4H5ClO2 B1265820 1-Chlorobutane-2,3-dione CAS No. 5559-62-6

1-Chlorobutane-2,3-dione

Cat. No. B1265820
Key on ui cas rn: 5559-62-6
M. Wt: 120.53 g/mol
InChI Key: AHPSZWVDPABXPI-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

To a stirred mixture of thiourea (8.87 g, 115 mmol) in ethanol (20.9 mL) was added 1-chloro-2,3-butanedione (13.90 g, 115 mmol) dropwise, a slight exothermic reaction resulted. The mixture was stirred at ambient temperature for 1 hour. The reaction mixture was filtered and the precipitate washed with ethyl ether (2×). The tan solid was air dried then dried under high vacuum overnight to give 1-(2-amino-thiazol-4-yl)-ethanone hydrochloride as a tan solid (21.5 g, 97%).
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[Cl:5][CH2:6][C:7](=O)[C:8](=[O:10])[CH3:9]>C(O)C>[ClH:5].[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:8](=[O:10])[CH3:9])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.87 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20.9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
ClCC(C(C)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a slight exothermic reaction
CUSTOM
Type
CUSTOM
Details
resulted
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with ethyl ether (2×)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
then dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC=1SC=C(N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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